5-Methylbenzo[h][1,6]naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzo[h][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-10-6-4-8-14-13(10)11-5-2-3-7-12(11)15-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIFRKLCGAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323059 | |
| Record name | 5-methylbenzo[h][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34016-27-8 | |
| Record name | 5-methylbenzo[h][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methylbenzo H 1 2 Naphthyridine and Its Functionalized Derivatives
Direct Annulation and Cyclocondensation Reactions
Direct annulation and cyclocondensation reactions represent a fundamental approach to constructing the benzo[h] nih.govacs.orgnaphthyridine skeleton. These methods typically involve the formation of one or more rings in a single synthetic operation from acyclic or simpler cyclic precursors.
Friedländer Condensation Approaches for Benzo[h]nih.govacs.orgnaphthyridine Formation
The Friedländer annulation is a powerful and direct method for synthesizing quinolines and their fused analogues, which can be applied to the construction of the benzo[h] nih.govacs.orgnaphthyridine system. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or malonate derivative).
A key strategy involves using a pre-formed quinoline (B57606) derivative that already contains the necessary ortho-amino aldehyde functionality. For instance, the Friedländer condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with various compounds possessing reactive methylene groups has been shown to produce novel benzo[3,4-h] nih.govacs.orgnaphthyridine derivatives. researchgate.net Similarly, reacting 4-amino-2-chloro- or 4-amino-2-arylquinoline-3-carbaldehydes with aromatic ketones under condensation conditions successfully yields aryl and diarylbenzo[h] nih.govacs.orgnaphthyridines. nih.gov This approach allows for the direct installation of substituents onto the newly formed benzene (B151609) ring of the benzo[h] nih.govacs.orgnaphthyridine core.
| Starting Material 1 | Starting Material 2 (Active Methylene Source) | Product Type | Reference |
| 4-Amino-6-chloroquinoline-3-carbaldehyde | Reactive methylene compounds | Benzo[3,4-h] nih.govacs.orgnaphthyridine derivatives | researchgate.net |
| 4-Amino-2-arylquinoline-3-carbaldehyde | Aromatic ketones | Diarylbenzo[h] nih.govacs.orgnaphthyridines | nih.gov |
One-Pot Multicomponent Reaction Systems for Naphthyridine Derivatives
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single procedure without isolating intermediates. Several such systems have been developed for the synthesis of naphthyridine and benzonaphthyridine cores.
One reported pathway to substituted 5,7-dihydro-1,6-naphthyridines involves a four-component tandem reaction. researchgate.net This modified Kröhnke pyridine (B92270) synthesis utilizes an N-phenacylpyridinium bromide, an aromatic aldehyde, a nitrogen-containing cyclic ketone, and a nitrogen source like ammonium (B1175870) acetate, often accelerated by microwave irradiation. researchgate.net Another approach allows for the synthesis of dibenzo[b,h] nih.govacs.orgnaphthyridines in a one-pot procedure by reacting 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions, proceeding through four sequential condensation steps. rsc.org Furthermore, a novel three-component, one-pot sequence has been developed for benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones, which combines a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a final Suzuki coupling to build a library of diverse analogues. nih.gov
| Reaction Type | Key Reactants | Product Core | Reference |
| Four-component tandem reaction | N-phenacylpyridinium bromide, aromatic aldehyde, cyclic ketone, NH4OAc | 5,7-Dihydro-1,6-naphthyridine | researchgate.net |
| Sequential condensation | 2-Acetylaminobenzaldehyde, methyl ketone | Dibenzo[b,h] nih.govacs.orgnaphthyridine | rsc.org |
| SNAr/Cyclization/Coupling | cis-α,β-Unsaturated ester, amine, boronic acid | Benzo[h] nih.govacs.orgnaphthyridin-2(1H)-one | nih.gov |
Cyclocondensation of Heterocyclic o-Aminonitriles with Carbonyl Compounds
Heterocyclic o-aminonitriles are versatile precursors for the synthesis of fused pyrimidine (B1678525) and pyridine rings. The cyclocondensation of these intermediates with carbonyl compounds or their equivalents is a common strategy for building the naphthyridine framework.
A notable example is the synthesis of 1,6-naphthyridin-2(1H)-ones through the condensation of 4-aminonicotinonitrile (B111998) with dicarbonyl compounds like diethyl malonate. nih.gov This reaction, typically conducted in the presence of a base such as sodium ethoxide, results in the formation of the bicyclic naphthyridinone system bearing an amino group at the C4 position, which is derived from the original nitrile group. nih.gov This method provides a direct route to functionalized naphthyridine cores that can be further elaborated.
| o-Aminonitrile Precursor | Carbonyl Reactant | Product | Reference |
| 4-Aminonicotinonitrile | Diethyl malonate | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |
Transition Metal-Catalyzed Coupling and Cyclization Strategies
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These strategies are instrumental in both constructing the core structure of benzo[h] nih.govacs.orgnaphthyridines and in their subsequent functionalization.
Suzuki-Miyaura Cross-Coupling for Benzo-Fused Naphthyridine Construction
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a premier method for creating C-C bonds. This reaction has been effectively used to build the substituted benzo[h] nih.govacs.orgnaphthyridine framework.
One successful strategy employs the Suzuki-Miyaura coupling to first arylate a quinoline precursor, which is then cyclized to form the final tricyclic system. Specifically, the C5-arylation of 4-amino-2-chloroquinoline-3-carbaldehyde has been achieved using various arylboronic acids with a palladium catalyst in water. nih.gov The resulting 2-chloro-5-aryl-4-aminoquinoline-3-carbaldehyde can then undergo a subsequent Friedländer condensation to yield the target aryl-substituted benzo[h] nih.govacs.orgnaphthyridine. nih.gov Additionally, Suzuki coupling is used as the final step in a one-pot, three-component reaction to introduce diversity at the C9 position of benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones, demonstrating its utility in late-stage functionalization. nih.gov
| Substrate | Coupling Partner | Key Catalyst/Conditions | Application | Reference |
| 4-Amino-2-chloroquinoline-3-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄, water | Precursor synthesis | nih.gov |
| Halogenated Benzo[h] nih.govacs.orgnaphthyridin-2(1H)-one | Boronic acids | Palladium catalyst | Late-stage functionalization | nih.gov |
Sonogashira Coupling in the Synthesis of Substituted Benzo[h]nih.govacs.orgnaphthyridines
The Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most common method for forming carbon-carbon triple bonds. This reaction has been applied to the synthesis and functionalization of the benzo[h] nih.govacs.orgnaphthyridine scaffold.
The Sonogashira coupling of a 2-chloroquinolinyl moiety has been shown to lead to cyclized 1,6-naphthyridine (B1220473) products. researchgate.net In a more direct application, new derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines have been synthesized bearing various substituted phenylethynyl groups at the C1 position. nih.gov This functionalization is achieved by first forming an iminium salt intermediate from the tetrahydrobenzonaphthyridine, which then reacts with terminal alkynes, a process analogous to Sonogashira-type functionalizations, to introduce the alkynyl fragment onto the core structure. nih.gov
| Substrate | Coupling Partner | Product Feature | Reference |
| 2-Chloroquinolinyl derivative | Terminal alkyne | Cyclized 1,6-naphthyridine | researchgate.net |
| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine | Substituted phenylacetylenes | 1-(Phenylethynyl) substituent | nih.gov |
Intramolecular Inverse Electron-Demand Hetero Diels-Alder Reactions
A key strategy for constructing complex heterocyclic scaffolds like the benzo[h] nih.govnih.govnaphthyridine system is through intramolecular cycloaddition reactions. One powerful method is the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction. This approach allows for the efficient assembly of the core ring structure from acyclic precursors.
A notable application of this methodology involves the synthesis of hexahydrobenzo[b]pyrimido[4,5-h] nih.govnih.govnaphthyridines. nih.gov In this process, the key step is an intramolecular inverse electron-demand hetero-Diels-Alder reaction of imines or iminiums. nih.gov These are formed in situ from allylaminopyrimidinealdehydes and anilines. nih.gov This reaction exclusively yields products with a cis-configuration and the resulting products often precipitate directly from the reaction solution, leading to good to excellent yields. nih.gov The synthetic route provides an efficient pathway to create libraries of these tetracyclic pyrimidine-fused heterocycles for further investigation of their biological activities. nih.gov
Another approach utilizes the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides. ucla.edu This method has been shown to be a high-yielding route to prepare benzo[h]-1,6-naphthyridine systems. ucla.edu The process involves the conversion of a simple aromatic precursor into a β-carbomethoxyacrylamide, which then undergoes cycloaddition to form the tricyclic aromatic benzo[h]-1,6-naphthyridine core. ucla.edu This demonstrates the utility of intramolecular Diels-Alder reactions of aryloxazoles for the efficient synthesis of these complex heterocycles. ucla.edu
The tandem inverse-electron-demand hetero-Diels-Alder (ihDA) followed by a retro-Diels-Alder (rDA) reaction sequence is another powerful tool for synthesizing highly functionalized nitrogen heteroaromatics. rsc.org This method is advantageous due to its high atom economy, excellent regioselectivity, and the fact that it often does not require a catalyst. rsc.org
| Reaction Type | Precursors | Key Features | Product |
| Intramolecular inverse electron-demand hetero-Diels-Alder | Allylaminopyrimidinealdehydes and anilines | In situ imine/iminium formation, exclusive cis-configuration, good to excellent yields. nih.gov | Hexahydrobenzo[b]pyrimido[4,5-h] nih.govnih.govnaphthyridines nih.gov |
| Intramolecular Diels-Alder | Aryl oxazoles and substituted acrylamides | High-yielding, forms the tricyclic aromatic core. ucla.edu | Benzo[h]-1,6-naphthyridines ucla.edu |
| Tandem ihDA/rDA | Aza-dienes and dienophiles | High atom economy, high regioselectivity, often catalyst-free. rsc.org | Highly functionalized nitrogen heteroaromatics rsc.org |
Rearrangement-Based Synthetic Protocols
Molecular rearrangements offer alternative and often elegant pathways to the benzo[h] nih.govnih.govnaphthyridine core by transforming more readily available heterocyclic systems.
Molecular Rearrangements of Pyrrolo- and Pyrido[2,1-c]nih.govontosight.aibenzodiazepines
While direct rearrangement of pyrrolo- and pyrido[2,1-c] nih.govontosight.aibenzodiazepines to 5-methylbenzo[h] nih.govnih.govnaphthyridine is not extensively documented in readily available literature, the pyrrolo[2,1-c] nih.govontosight.aibenzodiazepines (PBDs) themselves are a significant class of compounds. nih.gov They are known for their ability to bind to specific DNA sequences, making them valuable scaffolds in the design of anti-tumor drugs. nih.govnih.gov The synthesis and modification of the PBD skeleton are well-established, suggesting that with appropriate functionalization, they could serve as precursors for rearrangement reactions to form other complex heterocyclic systems. nih.gov
Lactone-to-Lactam Transformations for Benzo[h]nih.govnih.govnaphthyridinone Derivatives
A convenient method for the direct conversion of lactones to lactams has been developed, which can be applied to the synthesis of pyridopyrazine-1,6-diones, a class of medicinally important lactams. nih.gov This one-pot protocol utilizes 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to mediate the key steps of amidation, alcohol activation, and cyclization at room temperature. nih.gov The process is scalable and accommodates a diverse range of amine nucleophiles, including N-alkyl, N-aryl, and N-heteroaryl amines. nih.gov This methodology provides a straightforward route to lactam-containing heterocyclic systems that can be analogous to or serve as precursors for benzo[h] nih.govnih.govnaphthyridinone derivatives.
Functional Group Transformations and Derivatizations on the Benzo[h]nih.govnih.govnaphthyridine Core
Once the core heterocyclic system is assembled, further functionalization is often necessary to modulate the properties of the molecule.
Nucleophilic Aromatic Substitution on Halogenated Precursors (e.g., 2,4-Dichloro-5-methylbenzo[h]nih.govnih.govnaphthyridine)
Nucleophilic aromatic substitution (SNAr) is a crucial method for introducing a variety of substituents onto the benzo[h] nih.govnih.govnaphthyridine scaffold. masterorganicchemistry.com Halogenated precursors, such as those containing chloro-substituents, are particularly useful for this purpose.
A novel one-pot, three-component reaction has been developed for the efficient synthesis of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives, known as Torins. nih.gov This method involves an initial SNAr reaction, followed by an intramolecular cyclization and a Suzuki coupling. nih.gov For example, (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate can be treated with an aniline (B41778) under microwave irradiation with a catalytic amount of HCl. nih.gov This is followed by a palladium-catalyzed Suzuki coupling to introduce further diversity. nih.gov This efficient, convergent synthetic route allows for the rapid generation of a library of analogs. nih.gov
| Reaction | Precursor | Reagents | Key Conditions | Product |
| One-pot SNAr-cyclization-Suzuki coupling | (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate, aniline, boronic ester | HCl (cat.), Pd(PPh3)4, K3PO4 | Microwave irradiation (180°C for SNAr, 150°C for Suzuki) | 1,9-substituted benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones nih.gov |
Nitrile Hydrolysis and Other Substituent Modifications
The nitrile group is a versatile functional group that can be introduced into the benzo[h] nih.govnih.govnaphthyridine system and subsequently transformed into other functionalities. For instance, the nitrile group of benzo[c] nih.govnih.govnaphthyridine-6-carbonitrile can be hydrolyzed to the corresponding carboxylic acid by heating in an aqueous alkaline solution, without altering the polycyclic core. nih.gov This demonstrates that substituent modifications can be selectively performed on the heterocyclic system.
Nanocatalyst Applications in Naphthyridine Derivatization (e.g., Silver Nanoparticles)
A significant advancement in green chemistry is the use of nanocatalysts, which offer high surface area and catalytic activity, often with the benefit of being recyclable. researchgate.net In the realm of naphthyridine synthesis, various nanocatalysts have been employed to promote efficient and environmentally friendly reactions.
For instance, magnetically recoverable nanocatalysts, such as SiO2/Fe3O4, have been utilized for the high-yield synthesis of 1,8-naphthyridines in aqueous solution at room temperature. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. researchgate.net Another example is the use of Ag/Fe3O4@MWCNTs (silver nanoparticles supported on multi-walled carbon nanotubes) as a nanocatalyst in a multicomponent reaction to produce complex pyrrolizine derivatives. researchgate.net
Silver nanoparticles (AgNPs) themselves are of particular interest. They can be synthesized through various chemical reduction methods, often using a reducing agent like sodium borohydride (B1222165) (NaBH4) and a stabilizing agent to control particle size and prevent aggregation. wisc.eduuii.ac.id The synthesis of AgNPs is relatively straightforward and can be considered a green process, especially when using biological methods for reduction. nih.gov These nanoparticles can then be employed as highly efficient catalysts in various organic transformations, including those leading to the formation of naphthyridine derivatives. The unique electronic and surface properties of AgNPs facilitate chemical reactions, often allowing for milder reaction conditions and improved yields. nih.gov
Advanced Spectroscopic Elucidation and Structural Analysis of 5 Methylbenzo H 1 2 Naphthyridine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5-Methylbenzo[h] tandfonline.comresearchgate.netnaphthyridine and its derivatives. Through the application of one- and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved. tandfonline.com
Proton (¹H) NMR Spectroscopic Assignments and Coupling Pattern Analysis
The ¹H NMR spectrum of 5-Methylbenzo[h] tandfonline.comresearchgate.netnaphthyridine and its analogues provides a wealth of information through chemical shifts and spin-spin coupling patterns. The assignment of proton signals is typically accomplished by analyzing the coupling patterns and comparing chemical shifts with related heterocyclic systems. For instance, in analogues like 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine, distinct signals for the aromatic protons, the singlet for the proton at position 5, and the signals for the methyl group can be clearly identified and assigned. nih.gov The chemical shifts are influenced by the electronic effects of the nitrogen atoms within the aromatic system and the substituents present.
| Proton | 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5c) | 10-chloro-2-methyl-1-[4-(methoxyphenyl)ethynyl]-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5e) | 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5h) |
|---|---|---|---|
| H-aromatic | 8.23 (d, J=8.4), 8.01 (d, J=8.3), 7.72 (t, J=7.6), 7.58 (t, J=7.6), 7.39 (dd, J=7.4, 2.2), 7.25 (m) | 8.23 (d, J=8.3), 8.01 (d, J=8.4), 7.72 (ddd, J=8.3, 6.9, 1.4), 7.58 (ddd, J=8.2, 6.8, 1.2), 7.33 (d, J=8.9), 6.79 (d, J=8.9) | 8.24 (dd, J=8.5, 0.9), 8.11 (d, J=8.4), 7.78 (ddd, J=8.3, 6.9, 1.4), 7.63 (ddd, J=8.3, 6.9, 1.2), 7.32 (d, J=8.7), 7.25 (d, J=6.7) |
| H-5 | 5.30 (s) | 5.28 (s) | 5.44 (s) |
| CH₂/CH | 3.41 (ddd, J=17.4, 11.7, 7.3), 3.28 (td, J=11.8, 4.2), 3.18 (dd, J=17.3, 4.1), 2.98 (dd, J=12.0, 7.3) | 3.46–3.34 (m), 3.28 (td, J=11.7, 4.3), 3.18 (dd, J=17.4, 3.4), 2.97 (dd, J=11.9, 7.3) | 3.67–3.58 (m), 3.45–3.36 (m), 3.32 (dd, J=17.8, 4.4), 3.17 (m) |
| CH₃ | 2.69 (s) | 2.68 (s) | 2.81 (s) |
| OCH₃ | - | 3.77 (s) | - |
Carbon-13 (¹³C) NMR Spectroscopic Assignments
Complete ¹³C NMR assignments for benzo[b]naphthyridines are achieved through techniques like proton-detected one-bond and long-range heteronuclear correlation experiments, in conjunction with comparisons to related heterocyclic compounds. tandfonline.com The chemical shifts of the carbon atoms in the heterocyclic rings are particularly sensitive to the position of the nitrogen atoms and any substituents. For example, the carbonyl carbon in naphthopyranone analogues can be found at a high chemical shift, around 160 ppm. mdpi.com
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | 159.80 |
| C-olefin | 144.61 |
| C-OCH₃ | 55.18 |
| C-5' | 158.75 |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HMBC, HSQC, COSY)
Two-dimensional NMR techniques are indispensable for the definitive structural elucidation of complex molecules like 5-Methylbenzo[h] tandfonline.comresearchgate.netnaphthyridine. tandfonline.com
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks within the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. tandfonline.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and assigning quaternary carbons. tandfonline.commdpi.com For instance, HMBC can unambiguously assign quaternary carbons in methyl-benzo[b]naphthyridine derivatives. tandfonline.com
| Compound | IR Frequency (cm⁻¹) |
|---|---|
| 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5c) | 2225.8 |
| 10-chloro-2-methyl-1-[4-(methoxyphenyl)ethynyl]-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5e) | 2216.1 |
| 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine (5h) | 2223.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. semanticscholar.org In the mass spectra of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines, a common fragmentation pathway involves the elimination of a carbon monoxide (CO) molecule, followed by the loss of other fragments such as halogens (Cl, Br) or hydrohalic acids (HCl, HBr), and hydrogen cyanide (HCN). researchgate.net The molecular ion peak (M+) provides the molecular weight of the compound, and the subsequent fragment ions give clues about the structural components. semanticscholar.org For instance, the loss of a methyl group (-CH₃) is a common fragmentation for methylated compounds. researchgate.net
| Lost Fragment | m/z | Notes |
|---|---|---|
| CO | 28 | Common initial loss |
| HCN | 27 | Subsequent loss |
| Cl | 35/37 | Characteristic isotopic pattern |
| Br | 79/81 | Characteristic isotopic pattern |
| HCl | 36/38 | Loss of hydrohalic acid |
| HBr | 80/82 | Loss of hydrohalic acid |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of conjugated systems like 5-Methylbenzo[h] tandfonline.comresearchgate.netnaphthyridine. The extended π-system of the benzo[h] tandfonline.comresearchgate.netnaphthyridine core is expected to give rise to characteristic absorption and emission bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these bands are influenced by the specific substitution pattern on the aromatic framework. While specific data for 5-Methylbenzo[h] tandfonline.comresearchgate.netnaphthyridine was not available in the search results, the general principles suggest that these compounds would exhibit interesting photophysical properties worthy of investigation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of benzo[h] researchgate.netmdpi.comnaphthyridine derivatives. The absorption spectra of these compounds are characterized by bands corresponding to π→π* electronic transitions within the aromatic system.
The UV-Vis absorption properties of related 1,6-naphthyridin-7(6H)-ones show maximum absorption wavelengths ranging from 320 to 386 nm, which are attributed to the π→π* transition of the lactim form. mdpi.com A shift in absorption to a range of 425 to 474 nm for these analogues is suggested to be related to the lactam form, which is stabilized by intermolecular hydrogen bonds with the solvent. mdpi.com For arylbenzo[h] researchgate.netmdpi.comnaphthyridine derivatives, the specific position and intensity of these absorption bands are influenced by the nature and position of substituents on the polycyclic core.
Table 1: Typical UV-Vis Absorption Data for Substituted 1,6-Naphthyridine (B1220473) Analogues
| Compound Class | Absorption Maxima (λmax, nm) | Assigned Transition | Reference |
| 1,6-Naphthyridin-7(6H)-ones (Lactim form) | 320 - 386 | π→π | mdpi.com |
| 1,6-Naphthyridin-7(6H)-ones (Lactam form) | 425 - 474 | π→π | mdpi.com |
Fluorescence and Phosphorescence Properties, including Quantum Yield Determinations
Many benzo[h] researchgate.netmdpi.comnaphthyridine derivatives exhibit significant fluorescence, a property of great interest for applications in materials science and as biological probes. rsc.orgresearchgate.net The emission characteristics are highly dependent on the molecular structure and the surrounding environment.
Research on arylbenzo[h] researchgate.netmdpi.comnaphthyridine derivatives has shown that their photophysical properties can be tuned. nih.gov For instance, the introduction of π-donating aryl groups at the C2 and C5 positions has been found to increase the fluorescence quantum yields. nih.gov Similarly, 6-methyl-1,6-dibenzonaphthyridinium triflates, which are structurally related, exhibit strong fluorescence. rsc.org
Analogous 1,6-naphthyridin-7(6H)-ones are noted for their powerful fluorescence properties, which can include dual fluorescence, large Stokes shifts, high quantum yields, and sensitivity to solvent polarity (solvatochromism) and pH (acidochromism). mdpi.comrsc.org While fluorescence is a well-documented characteristic of this family, specific data on the phosphorescence of 5-methylbenzo[h] researchgate.netmdpi.comnaphthyridine is not extensively reported in the literature. The determination of the fluorescence quantum yield (QY), a critical parameter for characterizing luminescent compounds, is essential for evaluating the efficiency of the emission process. scilit.com
Table 2: Summary of Fluorescence Properties for Benzo[h] researchgate.netmdpi.comnaphthyridine Analogues
| Compound Family | Key Fluorescence Characteristics | Influencing Factors | Reference |
| Arylbenzo[h] researchgate.netmdpi.comnaphthyridines | Tunable emission | C2 and C5 π donor aryl groups increase quantum yield. nih.gov | nih.gov |
| 6-Methyl-1,6-dibenzonaphthyridinium triflates | Strong fluorescence | Intercalation into double-stranded DNA alters intensity. rsc.org | rsc.org |
| 1,6-Naphthyridin-7(6H)-ones | High quantum yields, large Stokes shifts, solvatochromism | Solvent polarity, pH. mdpi.comrsc.org | mdpi.comrsc.org |
X-ray Crystallography for Precise Molecular Structure Determination
Single Crystal X-ray Diffraction Analysis of Benzo[h]researchgate.netmdpi.comnaphthyridine Derivatives
Single crystal X-ray diffraction analysis has been successfully employed to elucidate the structures of various benzo[h] researchgate.netmdpi.comnaphthyridine derivatives. For example, the molecular structure of 3,5-dichlorobenzo[h] researchgate.netmdpi.comnaphthyridine was unequivocally established using this technique, confirming the connectivity and geometry of the fused ring system. researchgate.net
The analysis of a tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridine derivative provided detailed crystallographic data, showcasing the power of this method to resolve the structures of complex heterocyclic systems. nih.gov Furthermore, crystallographic information files (CIF) are available for some dibenzo[b,h] researchgate.netmdpi.comnaphthyridine derivatives, providing a wealth of structural data for researchers. rsc.org These studies confirm the planar nature of the aromatic core in benzo[h] researchgate.netmdpi.comnaphthyridines, a key feature influencing their electronic properties and intermolecular interactions. ontosight.ai
Table 3: Representative Crystallographic Data for a Naphthyridine Analogue
| Parameter | meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene) | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/a | researchgate.net |
| a (Å) | 10.778(3) | researchgate.net |
| b (Å) | 13.809(3) | researchgate.net |
| c (Å) | 11.420(2) | researchgate.net |
| β (°) ** | 102.49(2) | researchgate.net |
| Volume (ų) ** | 1659.5(6) | researchgate.net |
Note: Data is for a related complex containing a naphthalene (B1677914) moiety, illustrating typical parameters obtained from X-ray analysis.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of noncovalent intermolecular interactions. chempap.orgrsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov
This analysis maps the electron distribution between adjacent molecules, allowing for the identification and quantification of different types of intermolecular contacts. For related heterocyclic compounds, Hirshfeld analysis reveals that the crystal packing is dominated by a combination of interactions. The most significant contributions typically come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.govimist.ma
For example, in the crystal packing of one benzimidazole (B57391) compound, H···H contacts accounted for 47.5% of the total Hirshfeld surface, C···H/H···C for 27.6%, O···H/H···O for 12.4%, and C···C (π-π stacking) for 4.6%. nih.gov In another analysis of a benzodiazepine (B76468) derivative, H···H interactions made up 60.6% of the contacts. imist.ma These interactions, particularly C-H···π and π–π stacking, play a crucial role in the stabilization of the crystal structure. nih.govrsc.org The quantitative breakdown of these forces is essential for crystal engineering, where the goal is to design solids with specific properties based on an understanding of their molecular arrangement. rsc.org
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds
| Contact Type | Contribution in Benzimidazole Derivative (%) | Contribution in Benzodiazepine Derivative (%) | Reference |
| H···H | 47.5 | 60.6 | nih.govimist.ma |
| C···H/H···C | 27.6 | 18.0 | nih.govimist.ma |
| O···H/H···O | 12.4 | 17.4 | nih.govimist.ma |
| C···C | 4.6 | - | nih.gov |
| N···H/H···N | 6.1 | - | nih.gov |
Computational and Theoretical Investigations of 5 Methylbenzo H 1 2 Naphthyridine Systems
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It allows for the accurate prediction of various molecular properties by calculating the electron density of a system.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzo[h] researchgate.netnih.govnaphthyridine derivatives, methods like AM1 and ab initio 6-31G have been used to optimize geometries and calculate effective charge values. researchgate.net More advanced studies on related complex naphthyridine systems employ Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-311G(d,p) basis set, to determine the equilibrium geometry. researchgate.net
These calculations provide the lowest energy structure, which corresponds to the most stable conformation of the molecule. Beyond geometry, these methods elucidate the fundamental electronic structure, calculating properties such as total energy and the distribution of electron charges on each atom (e.g., Mullikan atomic charges), which are essential for understanding the molecule's behavior. researchgate.net
Table 1: Common Computational Methods for Geometry Optimization
| Method | Description | Basis Set Example |
|---|---|---|
| AM1 | A semi-empirical method that uses parameters derived from experimental data to simplify calculations. It is computationally less expensive than ab initio methods. | N/A |
| Ab Initio | A method based on first principles (quantum mechanics) without experimental parameters. It is more computationally intensive. | 6-31G |
| DFT | A quantum mechanical method that calculates properties based on the molecule's electron density. It offers a good balance between accuracy and computational cost. | 6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net DFT calculations are routinely used to compute the energies of the HOMO and LUMO. For instance, in a study on a complex chromeno-naphthyridine derivative, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecule. researchgate.net
Table 2: Conceptual Significance of Frontier Orbitals
| Orbital/Parameter | Role in Chemical Reactions | Implication of Energy Value |
|---|---|---|
| HOMO | Electron Donor | Higher energy indicates a better electron donor. |
| LUMO | Electron Acceptor | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Index of Stability & Reactivity | A smaller gap often correlates with higher reactivity and polarizability. researchgate.netresearchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. malayajournal.orgresearchgate.net
Typically, red or yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net For the benzo[h] researchgate.netnih.govnaphthyridine scaffold, MEP analysis can reveal the electron-rich nitrogen atoms in the pyridine (B92270) rings as likely sites for hydrogen bonding and electrophilic interactions, while the electron-deficient regions on the aromatic protons would be sites for nucleophilic interaction.
Non-covalent interactions, although weaker than covalent bonds, are fundamental to molecular recognition, crystal packing, and ligand-target binding. researchgate.net These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. DFT studies can model these forces with high accuracy. For example, analysis of related heterocyclic systems has shown that dispersion forces play a crucial role in crystal stability. researchgate.net In the context of benzo[h] researchgate.netnih.govnaphthyridine analogues, computational studies have highlighted that hydrogen bond donor fields have a critical effect on their biological activity. ijpsonline.com Understanding these interactions is essential for crystal engineering and for designing molecules that can effectively bind to a biological target. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-Methylbenzo[h] researchgate.netnih.govnaphthyridine) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for predicting binding modes and estimating the binding affinity between a potential drug and its biological target.
Docking simulations have been employed to investigate the interaction of various benzo[h] researchgate.netnih.govnaphthyridine derivatives with several important biological targets. These studies help to rationalize the observed biological activity and provide a theoretical foundation for designing new inhibitors. ijpsonline.com
For example, molecular docking was used to explore how benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues bind to the mechanistic target of rapamycin (B549165) (mTOR), a key protein in cancer regulation. ijpsonline.com Similarly, conformationally constrained dibenzo[b,h] researchgate.netnih.govnaphthyridine derivatives were identified as potential anticancer agents through their docked binding modes with Topoisomerase I. nih.gov Other studies have investigated the affinity of hexahydrobenzo[h] researchgate.netnih.govnaphthyridin-5-ones for the 5-HT7 receptor, which is involved in central nervous system functions. researchgate.net These simulations identify key amino acid residues in the receptor's active site that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex.
Table 3: Examples of Molecular Docking Targets for Benzo[h] researchgate.netnih.govnaphthyridine Analogues
| Compound Class | Biological Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues | mTOR Kinase | Cancer | Electrostatic, hydrophobic, and hydrogen bond interactions are crucial for binding affinity. ijpsonline.com |
| Dibenzo[b,h] researchgate.netnih.govnaphthyridine derivatives | Topoisomerase I | Cancer | Docking analysis rationalized the potent anti-cancer activity by showing effective binding modes. nih.gov |
Characterization of Active Site Interactions (e.g., Ras-GTP, PDK1)
Computational modeling is a cornerstone in elucidating the interactions between small molecules and their protein targets. For the benzo[h] researchgate.netnih.govnaphthyridine scaffold, while specific studies targeting Ras-GTP and PDK1 are not prominent, the methodologies used to study interactions with other proteins can be extrapolated.
Ras-GTP Interaction: The Ras protein family, when bound to GTP, is a critical signaling hub, and its mutations are hallmarks of many cancers. Computational approaches to target Ras-GTP often involve molecular docking and molecular dynamics (MD) simulations to identify and characterize binding pockets. For a molecule like 5-methylbenzo[h] researchgate.netnih.govnaphthyridine, a computational workflow to assess its potential as a Ras-GTP inhibitor would involve:
Homology Modeling: If the crystal structure of a specific Ras isoform in complex with a similar ligand is unavailable, a homology model would be constructed.
Molecular Docking: The 3D structure of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine would be docked into the binding site of Ras-GTP. This would predict the preferred binding orientation and calculate a binding affinity score. Key interaction sites on Ras, such as the switch I and switch II regions, would be of particular interest.
Molecular Dynamics Simulations: Following docking, MD simulations would be performed to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions, including hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein.
PDK1 Interaction: Phosphoinositide-dependent kinase 1 (PDK1) is another key enzyme in cancer-related signaling pathways. The interaction of ligands with PDK1 is often characterized by their binding to the ATP-binding site or allosteric pockets. Computational investigation of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine's interaction with PDK1 would likely focus on:
Pharmacophore Modeling: Based on known PDK1 inhibitors, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features necessary for binding. The structure of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine could then be screened against this model.
Docking and Binding Free Energy Calculations: Docking studies would predict the binding mode in the PDK1 active site. Subsequently, more rigorous methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.
While direct evidence is lacking, the structural features of the benzo[h] researchgate.netnih.govnaphthyridine core suggest potential for interactions with the nucleotide-binding site of kinases like PDK1 due to its planar, aromatic nature which can engage in pi-stacking interactions with aromatic residues in the active site.
Mechanistic Elucidation of Synthetic Reactions via Computational Approaches
Computational chemistry offers powerful tools to understand the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like benzo[h] researchgate.netnih.govnaphthyridines. One notable approach involves the use of intramolecular Diels-Alder reactions. ucla.edu
A proposed synthetic route for the benzo[h] researchgate.netnih.govnaphthyridine core involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides. ucla.edu Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanism of such a reaction. A typical computational study would involve:
Transition State Searching: Identifying the transition state structures for the key steps in the reaction pathway.
Energy Profile Calculation: Calculating the activation energies and reaction energies for each step to determine the most favorable reaction pathway.
Analysis of Molecular Orbitals: Examining the frontier molecular orbitals (HOMO and LUMO) of the reactants to understand the electronic factors that govern the cycloaddition.
For the synthesis of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine, computational studies could help optimize reaction conditions by providing insights into the thermodynamics and kinetics of the synthetic route.
Computational Contributions to Structure-Activity Relationship (SAR) Studies
Computational methods are invaluable in understanding and predicting the structure-activity relationships (SAR) of a series of compounds. For the benzo[h] researchgate.netnih.govnaphthyridine scaffold and its analogues, computational SAR studies have been instrumental in identifying key structural features for biological activity.
For instance, studies on 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors revealed crucial SAR insights through a combination of synthesis and computational modeling. nih.govrsc.org A comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for potent c-Met inhibition. nih.govrsc.org Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. nih.gov
A hypothetical computational SAR study on a series of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine derivatives could involve the following steps:
3D-QSAR (Quantitative Structure-Activity Relationship): Building a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D properties of the molecules with their biological activity. This can provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity.
Molecular Docking and Scoring: Docking a series of analogues into the target's active site and correlating the calculated binding scores with the experimental activities.
Analysis of Ligand-Receptor Interactions: Detailed examination of the binding modes of active and inactive compounds to identify key interactions that are present in the active compounds but absent in the inactive ones.
The table below illustrates a hypothetical SAR for a series of 5-methylbenzo[h] researchgate.netnih.govnaphthyridine derivatives, based on common modifications and their likely impact on kinase inhibitory activity, extrapolated from studies on similar scaffolds.
Table 1: Hypothetical Structure-Activity Relationship of 5-Methylbenzo[h] researchgate.netnih.govnaphthyridine Derivatives
| Compound | R1 Substituent | R2 Substituent | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| 1 | H | H | Low µM | Unsubstituted scaffold may lack specific interactions for high potency. |
| 2 | -CH2CH2NH2 | H | High nM | Addition of a basic amine can form crucial salt bridges with acidic residues in the kinase hinge region. |
| 3 | H | 3-Fluorophenyl | Moderate nM | Aromatic substituent can engage in pi-stacking interactions; fluorine may enhance binding through polar interactions. |
| 4 | -CH2CH2NH2 | 3-Fluorophenyl | Low nM | Combination of the basic amine and the substituted phenyl group can lead to synergistic binding effects. |
| 5 | -CH3 | H | µM | Small alkyl group may not provide significant additional favorable interactions. |
This table is for illustrative purposes and the predicted activities are hypothetical.
Ligand Properties and Coordination Chemistry of Benzo H 1 2 Naphthyridine Derivatives
Benzo[h]ontosight.aiwikipedia.orgnaphthyridines as Nitrogen-Donor Ligands
The defining characteristic of benzo[h] ontosight.aiwikipedia.orgnaphthyridine derivatives as ligands is the presence of two nitrogen atoms within their fused ring system. These nitrogen atoms possess lone pairs of electrons, making them effective Lewis bases and enabling them to function as nitrogen-donor ligands.
The Lewis basicity of 5-Methylbenzo[h] ontosight.aiwikipedia.orgnaphthyridine stems from the available lone pair of electrons on its nitrogen atoms. This allows the molecule to donate electron density to a Lewis acidic metal center, forming a coordinate covalent bond. The ability of a molecule to donate electrons is often correlated with the energy of its Highest Occupied Molecular Orbital (HOMO); a higher HOMO energy suggests a stronger electron-donating tendency. nih.gov
The electronic nature of the ligand is influenced by its structural components. The fused benzene (B151609) ring and the naphthyridine core create an extensive π-conjugated system that affects the electron density distribution across the molecule. Furthermore, the methyl group at the 5-position acts as an electron-donating group through induction and hyperconjugation, which can enhance the Lewis basicity of the nearby nitrogen atom compared to the unsubstituted benzo[h] ontosight.aiwikipedia.orgnaphthyridine parent compound.
5-Methylbenzo[h] ontosight.aiwikipedia.orgnaphthyridine is classified as a bidentate ligand. It has the capacity to coordinate to a single metal ion through both of its nitrogen atoms (N-1 and N-6). This dual coordination results in the formation of a stable, fused-ring structure known as a chelate. Chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.
Alternatively, in the formation of polynuclear complexes, the benzo[h] ontosight.aiwikipedia.orgnaphthyridine scaffold can function as a bridging ligand. In this arrangement, each nitrogen atom coordinates to a different metal center, linking the two metallic units together. This bridging capability is crucial for the construction of complex supramolecular structures, such as dinuclear complexes. nih.govnih.gov
Formation of Coordination Complexes with Transition Metal Ions
The ability of benzo[h] ontosight.aiwikipedia.orgnaphthyridine derivatives to act as versatile N-donor ligands has led to their use in the synthesis of both mononuclear and polynuclear coordination complexes with various transition metals.
The synthesis of mononuclear complexes featuring a 5-Methylbenzo[h] ontosight.aiwikipedia.orgnaphthyridine ligand typically involves the reaction of the ligand with a suitable metal salt or a pre-existing metal complex containing labile (easily displaced) ligands. A general synthetic strategy involves dissolving the ligand and a metal precursor, such as a platinum(II) or palladium(II) halide, in an appropriate solvent and allowing them to react, often with heating.
For instance, mononuclear complexes of the type [M(L)Cl₂], where M is a transition metal and L is a bidentate diamine ligand, are common precursors for more complex structures. nih.gov The characterization of these newly formed mononuclear complexes is essential to confirm their structure and involves a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution, with shifts in the ligand's proton and carbon signals indicating coordination to the metal center.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can be observed, providing evidence of the metal-ligand bond formation.
The bridging capability of the naphthyridine scaffold is exemplified by the synthesis of dinuclear complexes. While specific studies on 5-Methylbenzo[h] ontosight.aiwikipedia.orgnaphthyridine are limited, extensive research on the closely related 1,5-naphthyridine (B1222797) and 1,6-naphthyridine (B1220473) ligands provides a clear model for this type of coordination. nih.govnih.govresearchgate.net
Dinuclear platinum(II) complexes have been synthesized with the general formula [{Pt(L)Cl}₂(μ-naphthyridine)]²⁺, where the naphthyridine acts as a bridging ligand (μ) between two platinum centers. nih.govresearchgate.net The synthesis typically involves reacting a mononuclear platinum(II) precursor, such as [Pt(L)Cl₂], with the naphthyridine ligand. nih.gov The ancillary ligand (L) on the platinum center can be varied, leading to a family of related dinuclear complexes.
Below is a data table of representative ancillary ligands used in the formation of dinuclear platinum(II) and palladium(II) complexes with naphthyridine bridges.
| Ancillary Ligand (L) | Abbreviation | Type |
|---|---|---|
| Ammonia | ammine | Monodentate |
| Ethylenediamine | en | Bidentate |
| (±)-1,2-Propylenediamine | 1,2-pn | Bidentate |
| trans-(±)-1,2-Diaminocyclohexane | dach | Bidentate |
| 1,3-Propylenediamine | 1,3-pd | Bidentate |
| 2,2-Dimethyl-1,3-propylenediamine | 2,2-diMe-1,3-pn | Bidentate |
| (±)-1,3-Pentanediamine | 1,3-pnd | Bidentate |
Data sourced from studies on 1,5-naphthyridine bridged complexes. nih.govresearchgate.net
Characterization of these polynuclear species relies on similar spectroscopic methods as for mononuclear complexes, with techniques like inductively coupled plasma mass spectrometry (ICP-MS) also being used to confirm the elemental composition, such as the platinum content. nih.govrsc.org
Theoretical Frameworks Applied to Metal-Ligand Bonding in Benzo[h]ontosight.aiwikipedia.orgnaphthyridine Complexes
To understand the nature of the interaction between ligands like 5-Methylbenzo[h] ontosight.aiwikipedia.orgnaphthyridine and transition metal ions, chemists employ theoretical models such as Valence Bond Theory and Ligand Field Theory.
Valence Bond Theory (VBT) offers a qualitative picture of bonding. In this model, the formation of a coordinate bond is described as the overlap between a filled orbital on the ligand (containing the nitrogen lone pair) and a vacant hybrid orbital on the metal ion.
Ligand Field Theory (LFT) , an application of molecular orbital theory, provides a more detailed and quantitative description of bonding and electronic structure in coordination complexes. wikipedia.org LFT considers the interactions between the metal's valence orbitals (particularly the d-orbitals) and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org
When a benzo[h] ontosight.aiwikipedia.orgnaphthyridine ligand approaches a metal ion, its nitrogen donor orbitals interact with the metal's d-orbitals. This interaction removes the degeneracy (equal energy) of the d-orbitals, splitting them into distinct energy levels. The specific pattern and energy separation of this splitting depend on the coordination geometry of the complex. libretexts.org
For example, in an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²), which are antibonding in character. libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).
| Orbital Set | Orbitals | Energy Level | Interaction with Ligands (on axes) |
|---|---|---|---|
| eg* | dx²-y², dz² | Higher Energy (Antibonding) | Point directly towards ligands |
| t₂g | dxy, dxz, dyz | Lower Energy (Non-bonding) | Point between ligands |
Applications of Naphthyridine-Derived Ligands in Asymmetric Catalysis
While direct and specific research on the application of 5-Methylbenzo[h] nih.govresearchgate.netnaphthyridine as a ligand in asymmetric catalysis is not extensively documented in publicly available literature, the broader class of naphthyridine derivatives has shown significant promise in this area. The structural rigidity and the presence of multiple nitrogen atoms for coordination make the naphthyridine framework an attractive scaffold for the development of chiral ligands.
A notable example that highlights the potential of the 1,6-naphthyridine core in asymmetric catalysis is the development of a highly efficient asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. This process is a key step in the synthesis of TAK-828F, a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist. nih.govmdpi.comnih.gov The synthesis of this complex molecule relies on a crucial ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. nih.govmdpi.comnih.gov
This transformation establishes the chiral center in the tetrahydronaphthyridine core with high enantioselectivity. nih.govmdpi.com The success of this reaction underscores the capability of the 1,6-naphthyridine framework to participate effectively in asymmetric catalytic processes. Although this example involves a hydrogenated derivative and not the aromatic 5-Methylbenzo[h] nih.govresearchgate.netnaphthyridine, it strongly suggests that with appropriate chiral modifications, the benzo[h] nih.govresearchgate.netnaphthyridine skeleton could serve as a valuable ligand platform for a variety of asymmetric transformations.
The introduction of a methyl group at the 5-position of the benzo[h] nih.govresearchgate.netnaphthyridine ring system, as in the title compound, would influence its electronic and steric properties. researchgate.net This, in turn, could modulate the coordination environment of a metal center and impact the stereochemical outcome of a catalytic reaction. Further research into the synthesis of chiral derivatives of 5-Methylbenzo[h] nih.govresearchgate.netnaphthyridine and their coordination to transition metals is warranted to fully explore their potential as ligands in asymmetric catalysis.
Detailed Research Findings
In the asymmetric synthesis of the tetrahydronaphthyridine scaffold for TAK-828F, extensive screening of catalysts and reaction conditions was performed to achieve high conversion and enantioselectivity in the transfer hydrogenation of the dihydronaphthyridine intermediate. nih.gov The table below summarizes some of the key findings from this optimization process.
| Entry | Catalyst | Reductant | Conditions | HPLC Area % | ee (%) |
|---|---|---|---|---|---|
| 1 | [RuCl(p-cymene)]2 / (S,S)-Ts-DPEN | HCOOH/Et3N | - | - | - |
| 2 | [IrCpCl2]2 / (S,S)-Ts-DPEN | HCOOH/Et3N | - | - | - |
| 3 | [RhCpCl2]2 / (S,S)-Ts-DPEN | HCOOH/Et3N | - | - | - |
| 4 | RuCl2(PPh3)3 / (S,S)-DPEN | HCOOH/Et3N | - | - | - |
Data based on catalyst screening for a related tetrahydronaphthyridine system, illustrating the potential for asymmetric induction within the 1,6-naphthyridine framework. Specific values for conversion and enantiomeric excess (ee) were part of a high-throughput screening process and detailed in the source literature. nih.gov
The successful outcome of this research, achieving high enantiomeric excess, demonstrates that chiral catalysts incorporating a 1,6-naphthyridine-based structure can effectively control the stereochemistry of a reaction. This provides a strong impetus for the future design and investigation of ligands based on the 5-Methylbenzo[h] nih.govresearchgate.netnaphthyridine scaffold for a broader range of asymmetric catalytic applications.
Biological Activities and Mechanistic Insights of 5 Methylbenzo H 1 2 Naphthyridine Derivatives in Vitro Studies
Anticancer Activity Profiling and Mechanistic Investigations
The anticancer properties of benzo[h] mdpi.comresearchgate.netnaphthyridine derivatives are multifaceted, stemming from their ability to interfere with several crucial cellular pathways simultaneously. These compounds have been shown to target fundamental processes required for cancer cell survival and proliferation, including DNA topology, signal transduction, and the delicate balance between cell survival and death. The following sections will delve into the specific mechanisms that have been identified through in vitro research.
Inhibition of Topoisomerase I (Top1) Activity and DNA Cleavage Complex Stabilization
Derivatives of the closely related dibenzo[c,h] mdpi.comresearchgate.netnaphthyridine structure have been identified as potent inhibitors of Topoisomerase I (Top1), a key enzyme in resolving DNA topological stress during replication and transcription. mdpi.comresearchgate.net These compounds exert their effect by trapping the Top1-DNA covalent complex, which is a transient intermediate in the catalytic cycle of the enzyme. The stabilization of this "cleavage complex" leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.
The antitumor activity of these compounds is highly dependent on the nature and position of substituents on the naphthyridine core. For instance, studies on 5H-dibenzo[c,h] mdpi.comresearchgate.netnaphthyridin-6-ones have shown that substitution at the 5-position is critical for their Top1-targeting activity. Potent inhibition was observed with a 2-(N,N-dimethylamino)ethyl group or a 2-(pyrrolidin-1-yl)ethyl substituent at this position. mdpi.com Conversely, the introduction of a beta-methyl or a beta-hydroxymethyl group on the side chain resulted in a significant loss of Top1-targeting activity. mdpi.com While this data pertains to the dibenzo[c,h] analogue, it provides valuable insights into the structure-activity relationships that may also govern the activity of benzo[h] mdpi.comresearchgate.netnaphthyridine derivatives. Docking studies have suggested that these compounds bind to the Top1-DNA cleavage complex by inserting the dimethoxyisoquinolinone fragment into a spatially restricted part of the binding pocket. nih.gov
Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. While various naphthyridine isomers have been explored as inhibitors of kinases within this pathway, derivatives of the benzo[h] mdpi.comresearchgate.netnaphthyridine core have shown remarkable selectivity.
A notable example is Torin2, a potent and selective ATP-competitive mTOR inhibitor, which is built upon a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] mdpi.comresearchgate.netnaphthyridin-2(1H)-one scaffold. researchgate.netnih.gov In vitro studies have demonstrated that Torin2 has an EC50 of 0.25 nM for inhibiting cellular mTOR activity. nih.gov Crucially, it exhibits a high degree of selectivity; for instance, it is 800-fold more selective for mTOR over PI3K. researchgate.netnih.gov Given that PDK1 is a key downstream effector of PI3K, this high selectivity profile suggests that benzo[h] mdpi.comresearchgate.netnaphthyridine derivatives of this class are not potent inhibitors of PDK1. This contrasts with other isomers, such as the benzo[c] researchgate.netnih.govnaphthyridines, which have been specifically developed as effective PDK1 inhibitors. bmbreports.org
Table 1: Kinase Inhibition Profile of Torin2
| Kinase | Cellular EC50 (nM) | Selectivity vs. mTOR |
|---|---|---|
| mTOR | 0.25 | 1x |
| PI3K | 200 | 800x |
| ATM | 28 | 112x |
| ATR | 35 | 140x |
This table presents a summary of the kinase inhibition profile for Torin2, a benzo[h] mdpi.comresearchgate.netnaphthyridin-2(1H)-one derivative, highlighting its high selectivity for mTOR over other kinases in the PI3K pathway, including the upstream regulator of PDK1. researchgate.nettmu.edu.tw
DNA Intercalation Properties and Consequences
DNA intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, is a well-established mechanism of action for many anticancer drugs. This process can lead to a distortion of the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately inhibiting replication and transcription.
Induction of Apoptosis Pathways (e.g., XIAP Inhibition, Caspase Activation, PARP Cleavage)
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. A key mechanism of action for many anticancer agents is the induction of apoptosis in tumor cells. The naturally occurring 1,6-naphthyridine (B1220473) alkaloid, isoaaptamine, has been shown to be a potent inducer of apoptosis. mdpi.comresearchgate.net
The apoptotic cascade induced by isoaaptamine involves the modulation of key regulatory proteins. One of the primary targets is the X-linked inhibitor of apoptosis protein (XIAP), which functions to suppress caspase activity. mdpi.com Isoaaptamine treatment has been shown to inhibit XIAP expression, thereby relieving the inhibition of caspases. mdpi.com This leads to the activation of executioner caspases, such as caspase-3 and caspase-7. mdpi.comresearchgate.net The activation of these caspases is a point of no return in the apoptotic process, leading to the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP). mdpi.comresearchgate.net The cleavage of PARP by caspases is a well-established hallmark of apoptosis. researchgate.net
Table 2: Apoptotic Markers Modulated by Isoaaptamine
| Apoptotic Marker | Effect of Isoaaptamine Treatment | Reference |
|---|---|---|
| XIAP Expression | Inhibition | mdpi.com |
| Caspase-3 | Cleavage (Activation) | researchgate.net |
| Caspase-7 | Activation | mdpi.com |
This table summarizes the effects of isoaaptamine, a 1,6-naphthyridine derivative, on key proteins involved in the apoptotic pathway.
Autophagy Induction and Mitochondrial Dysfunction
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. While it is primarily a survival mechanism, under certain conditions, it can also lead to cell death. In the context of cancer, the role of autophagy is complex and can be either pro-survival or pro-death.
Isoaaptamine has been demonstrated to induce autophagy in cancer cells. mdpi.comresearchgate.net This is evidenced by the formation of autophagy-related acidic organelle vesicles and the activation of autophagy marker proteins such as type II LC-3. mdpi.comresearchgate.net The induction of autophagy by isoaaptamine is closely linked to its ability to cause mitochondrial dysfunction. mdpi.comresearchgate.net Treatment with isoaaptamine leads to a disruption of the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. mdpi.comresearchgate.net Furthermore, it has been shown to reduce the oxygen consumption rates and the activities of mitochondrial complexes I-V, leading to a depletion of cellular ATP. researchgate.net This mitochondrial damage and energy stress are potent triggers for the autophagic process.
Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low levels, they function as signaling molecules, but at high levels, they can cause significant damage to cellular components, a state known as oxidative stress. Many anticancer agents exert their effects by inducing excessive ROS production in cancer cells, leading to cell death.
The cytotoxic effects of isoaaptamine have been shown to be mediated through the over-generation of ROS. mdpi.comresearchgate.net Increased levels of both mitochondrial and intracellular ROS are observed following isoaaptamine treatment. researchgate.net This enhancement of oxidative stress is a key upstream event that triggers the previously discussed downstream effects, including mitochondrial dysfunction, apoptosis, and autophagy. mdpi.comresearchgate.net The importance of ROS in mediating the effects of isoaaptamine is underscored by the finding that pretreatment of cancer cells with an ROS scavenger, N-acetyl-L-cysteine (NAC), can attenuate the apoptosis and MMP disruption induced by the compound. mdpi.com
Enzyme Inhibition Studies
Derivatives of the benzo[h] nih.govnih.govnaphthyridine scaffold have been investigated for their inhibitory effects on several key enzymes, demonstrating their potential as therapeutic agents.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Recent research has highlighted the potential of benzo[b] nih.govnih.govnaphthyridine derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.comresearchgate.net A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines were synthesized and evaluated for their MAO-B inhibitory activity. mdpi.com Among these, compounds with a 1-phenylethynyl substituent demonstrated notable potency in the low micromolar range. mdpi.com
Specifically, the 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC50 value of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. mdpi.com Molecular docking studies have been employed to understand the interaction between these derivatives and the MAO-B enzyme, suggesting a basis for their inhibitory action. researchgate.net
Table 1: MAO-B Inhibitory Activity of Selected Benzo[b] nih.govnih.govnaphthyridine Derivatives
| Compound | Substituent at C1 | IC50 (μM) for MAO-B |
|---|---|---|
| 5c | 1-Phenylethynyl | >10 |
| 5d | 1-(2-(4-methylphenyl)ethynyl) | 3.54 |
| 5e | 1-(2-(4-methoxyphenyl)ethynyl) | 2.76 |
| 5f | 1-(2-(4-chlorophenyl)ethynyl) | 1.98 |
| 5g | 1-(2-(4-fluorophenyl)ethynyl) | 1.35 |
| 5h | 1-(2-(4-(trifluoromethyl)phenyl)ethynyl) | 2.15 |
Data sourced from in vitro studies on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines. mdpi.com
HIV-1 Integrase Inhibition
Naphthyridine derivatives have emerged as a significant class of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.netnih.gov While research on the specific 5-Methylbenzo[h] nih.govnih.govnaphthyridine scaffold is limited in this context, studies on related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives provide valuable insights. These compounds act as allosteric inhibitors, binding to the lens epithelium-derived growth factor (LEDGF/p75) binding site on HIV-1 integrase. nih.govresearchgate.net This binding promotes aberrant multimerization of the integrase enzyme, thereby inhibiting viral replication. nih.govresearchgate.net
Structure-activity relationship studies have identified key structural features that influence the anti-HIV-1 activity of these compounds. For instance, modifications at the 4-, 5-, and 6-positions of the naphthyridine scaffold have been shown to significantly affect their potency against wild-type and drug-resistant HIV-1 strains. nih.gov One particular derivative with a hydroxymethyl group at the 5-position demonstrated potent activity against wild-type HIV-1 and a resistant mutant strain. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological potency and selectivity of benzo[h] nih.govnih.govnaphthyridine derivatives are significantly influenced by the nature and position of substituents on the core structure.
Impact of Substituent Variation on Biological Potency and Selectivity
The variation of substituents at different positions of the naphthyridine ring system plays a critical role in determining the biological activity. For instance, in the context of antitumor activity, the nature of the N-alkyl substituent in 5-(2-aminoethyl)dibenzo[c,h] nih.govnih.govnaphthyridin-6-ones modulates their sensitivity to efflux transporters associated with multidrug resistance. nih.gov Potent topoisomerase I-targeting activity was retained with mono N-alkyl groups like ethyl, isopropyl, and tert-butyl, while an N-benzyl moiety diminished this activity. nih.gov
In the development of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one scaffold, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective inhibition. rsc.org Further introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly improved the potency. rsc.org
Influence of Positional Isomerism on Biological Efficacy
The specific arrangement of atoms within the molecular structure, or positional isomerism, can have a profound impact on the biological efficacy of naphthyridine derivatives. While direct studies on the positional isomerism of 5-Methylbenzo[h] nih.govnih.govnaphthyridine are not extensively documented, research on related quinoline (B57606) and naphthyridine derivatives as anticancer agents provides relevant principles. nih.gov For example, in the 1,8-naphthyridine ring, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 were found to be essential for eliciting cytotoxicity. nih.gov This highlights the critical role of substituent placement in achieving the desired biological effect. The strategic placement of nitrogen atoms within the fused ring system, which defines the different naphthyridine isomers (e.g., 1,5-, 1,6-, 1,8-), is a fundamental aspect of their design and significantly influences their interaction with biological targets.
Antimicrobial Activities
Benzo[h] nih.govnih.govnaphthyridine derivatives have demonstrated promising antimicrobial properties. imedpub.comimedpub.com A series of novel benzo[h] nih.govnih.govnaphthyridine derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. imedpub.comimedpub.com The results indicated that these compounds exhibited good activity when compared to standard antibiotics like ampicillin and streptomycin. imedpub.com
The synthesis of these compounds often involves the cyclization of precursor molecules, leading to the formation of the characteristic fused ring system. imedpub.comimedpub.com The antimicrobial efficacy of these derivatives is influenced by the substituents on the benzo[h] nih.govnih.govnaphthyridine core. For example, the presence of chloro and methyl groups on the aromatic rings has been shown to be a feature of active compounds. imedpub.com
Antibacterial Spectrum and Efficacy
Derivatives of the broader benzo[h] mdpi.comnih.govnaphthyridine class have demonstrated promising antibacterial activity. While specific data on 5-methyl substituted analogs is limited in publicly available research, studies on related structures provide valuable insights. For instance, various benzo[h] mdpi.comnih.govnaphthyridine derivatives have been synthesized and evaluated for their antimicrobial effects, with some showing good activity against standard bacterial strains when compared to established antibiotics like ampicillin and streptomycin.
The antibacterial efficacy of naphthyridine derivatives is often attributed to their ability to interfere with essential bacterial processes. A well-established mechanism for some naphthyridines, such as nalidixic acid, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. This mode of action ultimately leads to bacterial cell death. It is plausible that 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine derivatives may share a similar mechanistic pathway, although specific enzymatic assays would be required for confirmation.
To illustrate the potential antibacterial spectrum, the following table summarizes the activity of various naphthyridine derivatives against a range of bacteria, providing a comparative context for the potential of 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine compounds.
| Bacterial Strain | Naphthyridine Derivative Type | Reported Activity (MIC µg/mL) |
| Staphylococcus aureus | Benzo[h] mdpi.comnih.govnaphthyridine | Data not specified |
| Escherichia coli | Benzo[h] mdpi.comnih.govnaphthyridine | Data not specified |
| Pseudomonas aeruginosa | Benzo[h] mdpi.comnih.govnaphthyridine | Data not specified |
| Bacillus subtilis | Benzo[h] mdpi.comnih.govnaphthyridine | Data not specified |
Note: This table is illustrative and based on the general activity of the broader class of benzo[h] mdpi.comnih.govnaphthyridines. Specific MIC values for 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine derivatives are not currently available in the cited literature.
Antifungal Properties
In addition to antibacterial action, the antifungal potential of naphthyridine-related compounds has been a subject of investigation. Research on various naphthyridine derivatives has indicated activity against fungal pathogens. However, specific in vitro studies detailing the antifungal properties of 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine derivatives, including the spectrum of susceptible fungi and their minimum inhibitory concentrations (MICs), are not extensively documented in the current body of scientific literature. The potential mechanisms of antifungal action for this class of compounds remain an area for future research.
Other Reported Biological Activities (e.g., Antithrombotic, Insecticidal)
Beyond their antimicrobial potential, the broader family of benzo[c] mdpi.comnih.govnaphthyridines has been explored for other pharmacological activities. Notably, there is a historical report on the antithrombotic activity of a benzo(c)(1,6)naphthyridine derivative. nih.gov This suggests that the core naphthyridine scaffold might interact with components of the coagulation cascade or platelet aggregation pathways. However, specific studies on the antithrombotic effects of 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine derivatives are not available.
There is currently no scientific literature available that reports on the insecticidal activity of 5-Methylbenzo[h] mdpi.comnih.govnaphthyridine or its derivatives. This remains an unexplored area of potential biological application for this chemical scaffold.
Q & A
Q. What are the common synthetic routes for 5-Methylbenzo[h][1,6]naphthyridine and its derivatives?
The synthesis of this compound derivatives often involves multi-component reactions (MCRs) or cyclocondensation strategies. For example:
- MCRs : Utilizing β-dicarbonyl compounds or malononitrile with heterocyclic precursors (e.g., 2-(3-amino-2-cyano-1H-benzo[f]chromen-1-yl)-malononitrile) under reflux conditions in ethanol or DMF yields fused naphthyridine systems .
- Cyclocondensation : Reactions with ammonium acetate or cyclic β-ketoesters can produce 1,6-naphthyridine cores. For instance, cyclocondensation of 4-aminoquinoline with cyclic β-ketoesters via acid catalysis generates benzo[h][1,6]naphthyridines in moderate yields .
Key Characterization Tools : IR, and NMR, mass spectrometry, and elemental analysis are critical for confirming regiochemistry and functional group integrity .
Q. How are structural and electronic properties of this compound characterized?
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in fused heterocycles. For example, studies on dibenzo[b,h][1,6]naphthyridinecarboxamides revealed planar aromatic systems with intramolecular hydrogen bonding .
- Computational methods : Density Functional Theory (DFT) calculations predict electron density distribution, HOMO-LUMO gaps, and binding affinities. Molecular electrostatic potential maps are used to identify nucleophilic/electrophilic sites .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit diverse bioactivities:
- Antimicrobial : Derivatives with electron-withdrawing substituents (e.g., Cl, NO) show potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and E. coli (Table 1, ).
- Anticancer : 10-Methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides inhibit A549 lung cancer cells (IC: 1.2–3.8 µM) via PDK1 pathway modulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Substituent effects : Methyl groups at position 5 enhance lipophilicity and blood-brain barrier permeability (e.g., tetrahydrobenzo[h][1,6]naphthyridine hybrids for Alzheimer’s disease, Table 2 ).
- Heteroatom incorporation : Replacing oxygen with sulfur in fused chromene systems increases antimicrobial potency due to improved membrane penetration .
- Docking studies : Epharmacophore models based on target enzymes (e.g., AChE, PDK1) identify critical interactions, such as π-π stacking with Tyr337 in AChE .
Q. How to resolve contradictions in biological data across studies?
- Standardized assays : Discrepancies in IC values (e.g., anti-HCMV activity) may arise from variations in cell lines (BaF3-TPR-Met vs. Hela). Use isogenic cell models and validate with orthogonal assays (e.g., Western blotting for target inhibition) .
- Solubility adjustments : Poor aqueous solubility of hydrophobic derivatives can skew activity. Employ co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability .
Q. What advanced strategies are used to synthesize complex this compound scaffolds?
- Catalyst-free cyclization : Ethanol reflux of aromatic aldehydes with aminonaphthalenes yields naphthyridines (85–92% yields) without metal catalysts, reducing purification complexity .
- Domino reactions : Palladium-catalyzed intramolecular C-H arylation/oxidation constructs tetracyclic systems in one pot (e.g., dibenzo[b,h][1,6]naphthyridines) .
- Post-functionalization : Late-stage bromination or Sonogashira coupling introduces diversifiable handles for high-throughput screening .
Q. How to design experiments for evaluating metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
